N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide
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Overview
Description
N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is a complex organic compound that features a unique structure combining a dithiepan ring, an isoquinoline moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through the cyclization of appropriate thiol precursors under acidic or basic conditions.
Isoquinoline Synthesis: The isoquinoline moiety can be prepared via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Coupling Reactions: The final step involves coupling the dithiepan and isoquinoline intermediates with the propanamide group using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The dithiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its isoquinoline structure.
Materials Science: The unique combination of dithiepan and isoquinoline rings could be explored for the development of novel materials with specific electronic or optical properties.
Biological Research: Its structure may allow it to interact with various biological targets, making it useful in studying enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it could interact with neurotransmitter receptors or enzymes involved in neurological pathways. The isoquinoline moiety is known to interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds also feature a heterocyclic ring and have shown antibacterial activity.
Indole Derivatives: Compounds like N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide share structural similarities and have been studied for their anti-inflammatory and antiviral properties.
Uniqueness
N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is unique due to the presence of the dithiepan ring, which is less common in organic compounds. This structural feature may impart unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS2/c1-18-2-4-19(5-3-18)6-9-24(27)25-22-8-7-20-10-11-26(15-21(20)14-22)23-16-28-12-13-29-17-23/h2-5,7-8,14,23H,6,9-13,15-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNUHAHUOCDEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C4CSCCSC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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